(2E,2'E)-N,N'-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide]
Description
(2E,2’E)-N,N’-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide] is a synthetic organic compound characterized by the presence of thiophene rings and amide linkages. Thiophene, a sulfur-containing heterocycle, is known for its stability and electronic properties, making it a valuable component in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-13(19-17(21)9-7-15-5-3-11-23-15)12-18-16(20)8-6-14-4-2-10-22-14/h2-11,13H,12H2,1H3,(H,18,20)(H,19,21)/b8-6+,9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOCZICMAHZTNZ-CDJQDVQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CS1)NC(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CS1)NC(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-N,N’-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide] typically involves the condensation of thiophene derivatives with appropriate amine precursors. One common method involves the reaction of 3-(thiophen-2-yl)prop-2-enoyl chloride with propane-1,2-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E,2’E)-N,N’-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide] can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene rings or the amide linkages.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, acids, or bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E,2’E)-N,N’-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine
In biological and medical research, this compound has shown potential as a therapeutic agent due to its ability to interact with various biological targets. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, (2E,2’E)-N,N’-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide] is used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.
Mechanism of Action
The mechanism of action of (2E,2’E)-N,N’-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene rings and amide linkages play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2E,2’E)-N,N’-hexane-1,6-diylbis[3-(thiophen-2-yl)prop-2-enamide]
- (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamide
- (2E)-2-cyano-N-[(E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-3-(thiophen-2-yl)prop-2-enamide
Uniqueness
Compared to similar compounds, (2E,2’E)-N,N’-propane-1,2-diylbis[3-(thiophen-2-yl)prop-2-enamide] stands out due to its specific structural features, such as the propane-1,2-diyl linkage and the presence of two thiophene rings. These characteristics contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
